Methyl 4-((4-bromophenethyl)amino)-3-nitrobenzoate
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Overview
Description
Methyl 4-((4-bromophenethyl)amino)-3-nitrobenzoate is an organic compound that features a nitrobenzoate ester linked to a bromophenethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((4-bromophenethyl)amino)-3-nitrobenzoate typically involves a multi-step process:
Nitration: The starting material, methyl benzoate, undergoes nitration to introduce a nitro group at the meta position.
Bromination: The phenethylamine is brominated to introduce a bromine atom at the para position.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((4-bromophenethyl)amino)-3-nitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.
Oxidation: The phenethylamine moiety can be oxidized under strong oxidative conditions to form corresponding quinones.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Reduction: Methyl 4-((4-aminophenethyl)amino)-3-nitrobenzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Corresponding quinones or other oxidized products.
Scientific Research Applications
Methyl 4-((4-bromophenethyl)amino)-3-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 4-((4-bromophenethyl)amino)-3-nitrobenzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromophenethylamine moiety can engage in binding interactions with proteins, while the nitrobenzoate ester may undergo metabolic transformations, leading to active metabolites .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-((4-chlorophenethyl)amino)-3-nitrobenzoate: Similar structure but with a chlorine atom instead of bromine.
Methyl 4-((4-fluorophenethyl)amino)-3-nitrobenzoate: Contains a fluorine atom in place of bromine.
Methyl 4-((4-methylphenethyl)amino)-3-nitrobenzoate: Features a methyl group instead of bromine.
Uniqueness
Methyl 4-((4-bromophenethyl)amino)-3-nitrobenzoate is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The bromine atom can also serve as a handle for further functionalization, making this compound versatile for various applications .
Properties
IUPAC Name |
methyl 4-[2-(4-bromophenyl)ethylamino]-3-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O4/c1-23-16(20)12-4-7-14(15(10-12)19(21)22)18-9-8-11-2-5-13(17)6-3-11/h2-7,10,18H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHRQNQKNZILISE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)NCCC2=CC=C(C=C2)Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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